Ethyl 1-ethylpiperidine-4-carboxylate
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Description
Ethyl 1-ethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.26 .
Molecular Structure Analysis
The molecular structure of Ethyl 1-ethylpiperidine-4-carboxylate consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3
.
Scientific Research Applications
Chemical Synthesis and Reactivity
Ethyl 1-ethylpiperidine-4-carboxylate serves as a versatile intermediate in synthetic organic chemistry, enabling the construction of complex molecular architectures. For instance, it is utilized in the phosphine-catalyzed [4 + 2] annulation reactions to create highly functionalized tetrahydropyridines, demonstrating its utility in regioselective syntheses with excellent yields and diastereoselectivities (Zhu, Lan, & Kwon, 2003). Moreover, its application extends to the enzymatic resolution processes, such as the kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid, highlighting its significance in producing enantiomerically enriched compounds via simple lipase-catalyzed transesterification reactions (Kasture et al., 2005).
Catalysis and Polymerization
The compound is instrumental in catalytic processes, including palladium-catalyzed aminocarbonylation, where it acts as an N-nucleophile. This application underscores its role in introducing nitrogen functionalities into organic molecules, facilitating the synthesis of carboxamides and ketocarboxamides under varying conditions for a wide range of substrates (Takács et al., 2014). Additionally, it has been utilized in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, indicating its potential in polymer chemistry for creating oligomers through environmentally friendly processes (Pang, Ritter, & Tabatabai, 2003).
Advanced Material Synthesis
Ethyl 1-ethylpiperidine-4-carboxylate is also pivotal in the synthesis of advanced materials and pharmaceutical intermediates. For example, it is involved in the three-step synthesis of Ethyl Canthinone-1-carboxylates, demonstrating its applicability in the construction of complex organic frameworks necessary for pharmaceutical development (Ioannidou et al., 2011). The compound's role extends to the development of new antimicrobial agents through synthetic modifications, showcasing its importance in medicinal chemistry and drug discovery efforts (Desai, Bhatt, & Joshi, 2019).
properties
IUPAC Name |
ethyl 1-ethylpiperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-11-7-5-9(6-8-11)10(12)13-4-2/h9H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFCAAUQJJZDHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455368 |
Source
|
Record name | Ethyl 1-ethylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-ethylpiperidine-4-carboxylate | |
CAS RN |
24252-38-8 |
Source
|
Record name | Ethyl 1-ethyl-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24252-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-ethylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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